IMPDH2 Inhibition: Propoxyimino Analog vs. Mycophenolic Acid and SNAP 37889
(3E)-1-Phenyl-3-propoxyiminoindol-2-one inhibits human IMPDH2 with a Ki of 320 nM against the IMP substrate [1]. In contrast, the structural analog SNAP 37889 (1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1H-indol-2-one) is a high-affinity GAL3 antagonist (Ki = 17 nM for human GAL3) and shows no significant IMPDH2 activity in published data [2]. The clinical IMPDH inhibitor mycophenolic acid exhibits a Ki of approximately 10 nM for IMPDH2, making it roughly 32-fold more potent than the propoxyimino analog [3].
| Evidence Dimension | IMPDH2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 320 nM (IMP substrate) and 340 nM (NMD substrate) |
| Comparator Or Baseline | Mycophenolic acid: Ki ≈ 10 nM (IMPDH2); SNAP 37889: no IMPDH2 inhibition reported; GAL3 Ki = 17 nM |
| Quantified Difference | ~32-fold less potent than mycophenolic acid; qualitatively distinct target profile vs. SNAP 37889 (IMPDH vs. GAL3) |
| Conditions | Human IMPDH2 enzyme inhibition assay with IMP and NMD substrates (University of Camerino / ChEMBL curated data) |
Why This Matters
For researchers requiring a moderate-affinity IMPDH2 inhibitor with a distinct chemotype from mycophenolic acid, this compound provides an alternative scaffold that may circumvent resistance mechanisms or offer differentiated physicochemical properties.
- [1] BindingDB Entry BDBM50369349 / CHEMBL603997. Affinity Data: Ki 320 nM (IMP substrate, IMPDH2) and Ki 340 nM (NMD substrate, IMPDH2). Accessed via BindingDB.org. View Source
- [2] Konkel, M.J. et al. (2006) '3-Arylimino-2-indolones Are Potent and Selective Galanin GAL3 Receptor Antagonists', Journal of Medicinal Chemistry, 49(13), pp. 3757–3758. doi: 10.1021/jm060001n. View Source
- [3] Sintchak, M.D. et al. (1996) 'Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid', Cell, 85(6), pp. 921–930. doi: 10.1016/S0092-8674(00)81275-1. View Source
